Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is a chemical compound with a complex structure that includes a pyridine ring substituted with a methoxy group and a carbamate group
Mechanism of Action
Mode of Action
Based on its chemical structure, it may act as an inhibitor or activator of certain enzymes or receptors .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate. Once the targets are identified, the affected pathways and their downstream effects can be better understood .
Pharmacokinetics
Some general properties can be inferred from its structure :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is expected to cross the blood-brain barrier, suggesting a wide distribution in the body .
- Metabolism : The compound is not a substrate for P-glycoprotein, which suggests it may not be extensively metabolized .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carbamate can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbamate carbonyl group can produce an alcohol derivative .
Scientific Research Applications
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate
- Tert-butyl N-(2-bromo-6-methoxypyridin-3-yl)carbamate
- Tert-butyl N-(6-methoxynaphthalen-2-yl)carbamate
Uniqueness
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both methoxy and carbamate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10(16)9-5-6-11(18-4)14-7-9/h5-7H,8H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJZTNSBRRPLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CN=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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